molecular formula C17H16N2O2 B13872671 1-Phenyl-2-propan-2-ylbenzimidazole-5-carboxylic acid

1-Phenyl-2-propan-2-ylbenzimidazole-5-carboxylic acid

Cat. No.: B13872671
M. Wt: 280.32 g/mol
InChI Key: UFIKSTWRDTXOIM-UHFFFAOYSA-N
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Description

1-Phenyl-2-propan-2-ylbenzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core fused with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-propan-2-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the benzimidazole core to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-Phenyl-2-propan-2-ylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-propan-2-ylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-propan-2-ylbenzimidazole-5-carboxylic acid is unique due to the presence of both the benzimidazole core and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from other similar compounds .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-phenyl-2-propan-2-ylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H16N2O2/c1-11(2)16-18-14-10-12(17(20)21)8-9-15(14)19(16)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,21)

InChI Key

UFIKSTWRDTXOIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)O

Origin of Product

United States

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